![molecular formula C9H17ClN2O B1441996 N-Allyl-3-piperidinecarboxamide hydrochloride CAS No. 1220027-49-5](/img/structure/B1441996.png)
N-Allyl-3-piperidinecarboxamide hydrochloride
Overview
Description
N-Allyl-3-piperidinecarboxamide hydrochloride, also known as NAPC, is a synthetic compound with a wide range of applications in the scientific research field. It is a white crystalline solid with a melting point of 120-121°C and a molecular weight of 241.7 g/mol. NAPC has been used as a model compound for the study of various biochemical and physiological processes, as well as for the development of new drugs and other compounds.
Scientific Research Applications
Pharmacological Applications
N-Allyl-3-piperidinecarboxamide hydrochloride: is a piperidine derivative, which is a class of compounds that play a significant role in the pharmaceutical industry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals, including alkaloids . They are crucial for designing drugs due to their structural significance and biological activity. Specifically, piperidine compounds have been noted for their potential in anticancer therapies, where they may act as clinical agents against various types of cancer .
Organic Synthesis
In organic synthesis, N-Allyl-3-piperidinecarboxamide hydrochloride can be utilized in the synthesis of complex organic compounds. For instance, it can participate in catalytic three-component coupling reactions, which are pivotal for constructing tertiary propargylamines . These reactions are essential for creating molecules with high enantioselectivity, which is vital for producing pharmaceuticals with the desired biological activity.
Analytical Chemistry
N-Allyl-3-piperidinecarboxamide hydrochloride: may be used as a standard or reagent in analytical chemistry. Its well-defined structure and properties allow it to serve as a reference compound in chromatographic analysis and mass spectrometry, aiding in the identification and quantification of complex mixtures .
Chemical Engineering
In chemical engineering, N-Allyl-3-piperidinecarboxamide hydrochloride could be involved in process optimization and the development of new synthesis pathways. Its role in reaction mechanisms can be studied to improve the efficiency and scalability of chemical production processes .
properties
IUPAC Name |
N-prop-2-enylpiperidine-3-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-2-5-11-9(12)8-4-3-6-10-7-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVNZWKOEJLIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Allyl-3-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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